CYP450 Enzyme Selectivity Profile Derived from ChEMBL Bioactivity Data
In vitro profiling against a panel of human cytochrome P450 enzymes reveals a differentiated selectivity signature. The compound exhibits a Ki of 60 nM for CYP2C19, while showing significantly weaker inhibition of CYP3A4 (IC50 > 26 µM) and CYP2B6 (IC50 ≈ 10.5 µM) . This represents a >400-fold selectivity window for CYP2C19 over CYP3A4 and a >175-fold selectivity over CYP2B6. In contrast, the structural analog 3-(4-methoxyphenyl)-3,4-dihydro-1H-isochromen-1-one (lacking the 3-methyl group) shows markedly different CYP inhibition, with screening data indicating a shift towards CYP3A4 predominance . This selectivity profile is a critical differentiator for applications where CYP2C19-mediated metabolism is a key liability.
| Evidence Dimension | CYP450 enzyme inhibition potency and selectivity |
|---|---|
| Target Compound Data | CYP2C19 Ki = 60 nM; CYP3A4 IC50 = 26,300 nM; CYP2B6 IC50 = 10,500 nM |
| Comparator Or Baseline | 3-(4-Methoxyphenyl)-3,4-dihydro-1H-isochromen-1-one (3-H analog): CYP3A4 IC50 < 5 µM (preliminary); CYP2C19 Ki > 1 µM |
| Quantified Difference | >400-fold selectivity for CYP2C19 over CYP3A4 vs. a 3-H analog that preferentially inhibits CYP3A4 |
| Conditions | In vitro recombinant enzyme or human liver microsome assays (ChEMBL/BindingDB curated data) |
Why This Matters
A compound with a clean, selective CYP profile reduces the risk of drug-drug interactions and metabolic idiosyncrasies, making it a more attractive starting point for medicinal chemistry campaigns targeting CYP2C19-mediated diseases than non-selective or CYP3A4-dominant analogs.
- [1] BindingDB entry BDBM50380521. ChEMBL2018904. Available at: https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50380521 View Source
- [2] PubChem BioAssay AID 1851. CYP3A4 Inhibitor Screening. Available at: https://pubchem.ncbi.nlm.nih.gov/bioassay/1851. View Source
